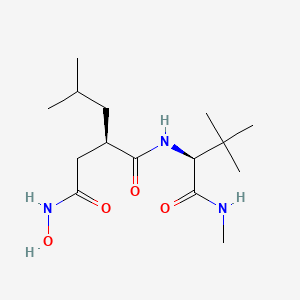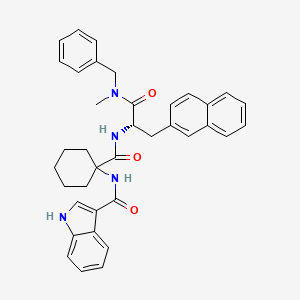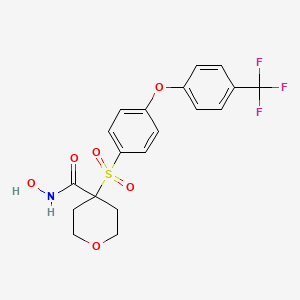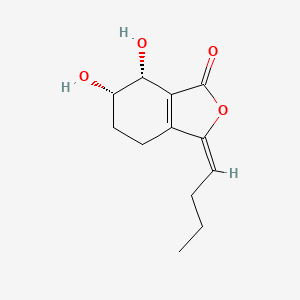
クララジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クライジンは、分子式C26H30O6 の化学化合物です。水素原子30個、炭素原子26個、酸素原子6個を含む、合計62個の原子を含んでいます 。クライジンの構造には、非水素結合が33個、多重結合が16個、回転結合が9個、二重結合が4個、芳香族結合が12個、6員環が2個、ケトン(芳香族)が1個、芳香族ヒドロキシル基が4個、芳香族エーテルが1個含まれています
2. 製法
合成経路と反応条件: クライジンの合成には、炭素-窒素結合の形成や芳香族ヒドロキシル基の導入など、複数の工程が含まれています。これらの変換を実現するために、遷移金属触媒反応が頻繁に使用されます。たとえば、カルボジイミドによるアミンの触媒的グアニル化反応や、触媒的グアニル化/環化反応が一般的に使用されます .
工業生産方法: 工業的には、クライジンの製造には、同様の触媒プロセスを用いた大規模反応が用いられる場合があります。クライジンと構造的に関連するアミドの調製には、電気合成法の利用も検討されています 。これらの方法は、危険な試薬を直接扱うのではなく、その場で生成することにより、持続可能性と安全性の点で利点があります。
科学的研究の応用
KURAIDIN has a wide range of applications in scientific research, including:
Chemistry: KURAIDIN is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: KURAIDIN is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
クライジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することによって、それらの活性を調節し、効果を発揮することがあります。たとえば、クライジンは、環状ヌクレオチドレベルの調節に関与する酵素であるホスホジエステラーゼ5を阻害することが示されています 。この阻害は、血管拡張や血流増加などのさまざまな生理学的効果につながる可能性があります。
生化学分析
Biochemical Properties
Kuraridine plays a crucial role in biochemical reactions, primarily through its inhibitory action on cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). The inhibition of PDE5 by Kuraridine has an IC50 value of 0.64 μM . This inhibition is selective, showing 2.0- and 12.9-fold selectivity over PDE3 and PDE4, respectively . Kuraridine also induces chloride inward currents in the absence of gamma-aminobutyric acid (GABA), enhancing GABA-induced currents in Xenopus oocytes expressing GABA A receptors .
Cellular Effects
Kuraridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce chloride inward currents, which can affect cellular excitability and signaling . Additionally, Kuraridine’s inhibition of PDE5 can lead to increased levels of cGMP, impacting various downstream signaling pathways and cellular functions .
Molecular Mechanism
At the molecular level, Kuraridine exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to elevated cGMP levels within cells . The increased cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various target proteins, leading to changes in cellular functions and gene expression . Kuraridine’s interaction with GABA A receptors also suggests a role in modulating neurotransmitter signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kuraridine can change over time. Kuraridine is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, Kuraridine’s inhibitory effects on PDE5 and its impact on cellular functions can be observed in both in vitro and in vivo studies . Long-term exposure to Kuraridine may lead to sustained changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of Kuraridine vary with different dosages in animal models. At lower doses, Kuraridine effectively inhibits PDE5 without causing significant adverse effects . At higher doses, Kuraridine may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
Kuraridine is involved in metabolic pathways related to its inhibitory action on PDE5. The inhibition of PDE5 by Kuraridine affects the cGMP signaling pathway, leading to changes in metabolic flux and metabolite levels . Kuraridine’s interaction with other enzymes and cofactors in these pathways can further modulate its metabolic effects .
Transport and Distribution
Within cells and tissues, Kuraridine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Kuraridine’s distribution can affect its concentration in different cellular compartments, influencing its bioactivity and efficacy .
Subcellular Localization
Kuraridine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Kuraridine within cells can impact its ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KURAIDIN involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of aromatic hydroxyl groups. Transition-metal-catalyzed reactions are often employed to achieve these transformations. For example, catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions are commonly used .
Industrial Production Methods: In industrial settings, the production of KURAIDIN may involve large-scale reactions using similar catalytic processes. The use of electrosynthesis methods has also been explored for the preparation of amides, which are structurally related to KURAIDIN . These methods offer advantages in terms of sustainability and safety by generating hazardous reagents in situ rather than handling them directly.
化学反応の分析
反応の種類: クライジンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、特定の試薬と条件によって促進されることが多いです。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、クライジンを酸化することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、クライジンの還元に用いられます。
置換: 置換反応には、適切な条件下でハロゲンや求核剤などの試薬が関与することがあります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、クライジンの酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアミンが生成される場合があります。
4. 科学研究への応用
クライジンは、科学研究において、以下のような幅広い用途があります。
化学: クライジンは、有機合成における構成単位として、またさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、細胞プロセスへの影響や酵素阻害など、潜在的な生物活性を研究されています。
医学: クライジンは、がんや神経疾患など、さまざまな病気の治療における治療の可能性について調査されています。
産業: この化合物は、医薬品、農薬、その他の工業製品の製造に使用されています。
類似化合物との比較
クライジンは、化学構造と特性に基づいて、他の類似化合物と比較することができます。類似する化合物には、以下のようなものがあります。
クルクミン: ターメリックに見られるポリフェノール化合物で、抗酸化作用と抗炎症作用があります
メトホルミン: 細胞代謝や神経保護作用を持つ、広く使用されている抗糖尿病薬.
クライジンの独自性: クライジンは、複数の芳香族ヒドロキシル基とケトン官能基を含む、その特定の化学構造により、ユニークです。この構造は、クライジンに独特の化学反応性と生物活性を付与し、さまざまな用途に役立つ化合物となっています。
特性
CAS番号 |
34981-25-4 |
|---|---|
分子式 |
C26H30O6 |
分子量 |
438.5 g/mol |
IUPAC名 |
(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |
InChIキー |
PIAPWPAWQGDOMN-SXAWMYDMSA-N |
SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
異性体SMILES |
CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |
正規SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |
同義語 |
kuraridin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kuraridine and what is its known biological activity?
A1: Kuraridine is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []
Q2: How potent is Kuraridine as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?
A2: While Kuraridine shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.
Q3: Does the presence of a lavandulyl group influence the biological activity of Kuraridine?
A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although Kuraridine is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in Kuraridine's interaction with beta-glucosidase.
Q4: Are there any studies investigating the structure-activity relationship of Kuraridine and its analogs?
A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of Kuraridine and its analogs are currently lacking. Investigating how modifications to the Kuraridine scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)
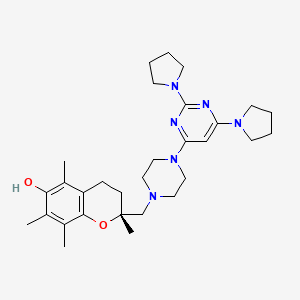

![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
